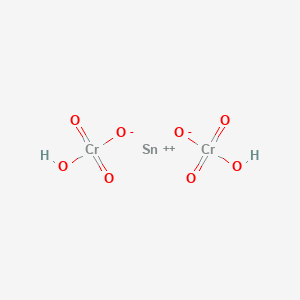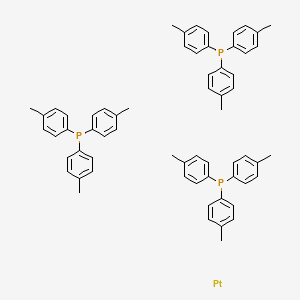
Benzenamine, 4-(methylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(methylseleno)- typically involves the introduction of a methylseleno group to the benzenamine structure. One common method is through electrophilic aromatic substitution, where benzenamine reacts with a methylseleno electrophile under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution at the para position .
Industrial Production Methods: Industrial production of Benzenamine, 4-(methylseleno)- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: Benzenamine, 4-(methylseleno)- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives, often involving hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Benzenamine, 4-(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where selenium compounds have shown promise.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of Benzenamine, 4-(methylseleno)- involves its interaction with molecular targets through its methylseleno group. This group can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and proteins involved in cellular signaling .
類似化合物との比較
4-(Methylthio)benzenamine: Similar in structure but with a methylthio group instead of a methylseleno group, leading to different reactivity and applications.
4-(Methylsulfonyl)benzenamine: Contains a methylsulfonyl group, which significantly alters its chemical behavior compared to the methylseleno derivative
Uniqueness: Benzenamine, 4-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where selenium’s unique chemistry is advantageous .
特性
CAS番号 |
35065-62-4 |
|---|---|
分子式 |
C7H9NSe |
分子量 |
186.12 g/mol |
IUPAC名 |
4-methylselanylaniline |
InChI |
InChI=1S/C7H9NSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 |
InChIキー |
XLHACCAMYCILNR-UHFFFAOYSA-N |
正規SMILES |
C[Se]C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















